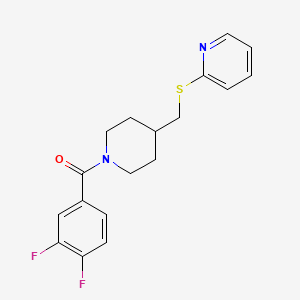

(3,4-Difluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,4-difluorophenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2OS/c19-15-5-4-14(11-16(15)20)18(23)22-9-6-13(7-10-22)12-24-17-3-1-2-8-21-17/h1-5,8,11,13H,6-7,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMMMVLQTJHWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted to form the piperidine structure.

Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

Attachment of the Fluorinated Phenyl Group: The final step involves the coupling of the 3,4-difluorophenyl group to the piperidine-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridine moiety, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions, although the presence of fluorine atoms typically makes these reactions less favorable.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the fluorinated phenyl ring.

Scientific Research Applications

Pharmacological Activity

Research indicates that compounds with similar structural motifs exhibit significant activity against various biological targets. The incorporation of the piperidine moiety often leads to enhanced interaction with neurotransmitter receptors, making it a candidate for developing drugs targeting neurological disorders . For instance, derivatives of piperidine have been shown to act as selective serotonin reuptake inhibitors (SSRIs) or as antagonists at dopamine receptors.

Anticancer Research

Recent studies have explored the potential of fluorinated compounds in cancer therapy. The unique electronic properties imparted by fluorine can lead to improved selectivity for cancer cell lines while minimizing toxicity towards normal cells . The compound under discussion may serve as a lead structure for synthesizing analogs with enhanced anticancer properties, particularly through modifications to the piperidine and pyridine rings.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating psychiatric disorders. Research has indicated that similar compounds can influence serotonin and norepinephrine levels in the brain, potentially alleviating symptoms of depression and anxiety .

Case Studies

Several case studies highlight the applications of related compounds in clinical settings:

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the pyridine moiety can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from 5-HT1A Receptor Agonist Studies

Key analogues from and include:

| Compound ID | Substituents on Phenyl Ring | Piperidine Substituent | Yield (%) | Key Properties |

|---|---|---|---|---|

| 36 | 3-Chloro-4-fluorophenyl | 2-(2-Methoxyphenoxy)ethylamino | 35 | Moderate 5-HT1A binding; yellow crystalline oil |

| 37 | 3,4-Dichlorophenyl | 2-(2-Methoxyphenoxy)ethylamino | 30 | Enhanced lipophilicity; lower yield due to steric hindrance |

| 39 | 3,4-Dichlorophenyl | 2-(3-Methoxyphenoxy)ethylamino | 30 | Meta-methoxy group reduces steric clash; yellow oil |

| 40 | 3-Chloro-4-fluorophenyl | 2-(4-Methoxyphenoxy)ethylamino | 51 | Higher yield (para-methoxy aids reaction efficiency); colorless oil |

| 30 | 3,4-Dichlorophenyl | 2-(3-Fluorophenoxy)ethylamino | 35 | Fluorine substituent improves binding affinity; yellow oil |

Comparison with Target Compound

- Aromatic Substituents : The target’s 3,4-difluorophenyl group balances electronegativity and steric bulk compared to dichlorophenyl (Compounds 37, 39) or chloro-fluorophenyl (36, 40). Fluorine’s smaller size may enhance receptor fit versus bulkier chlorine .

- This could improve membrane permeability but reduce solubility compared to oxygen-based substituents .

- Synthesis : Analogues with para-methoxy groups (e.g., 40) show higher yields (51%), suggesting electron-donating groups facilitate reductive amination. The target’s pyridin-2-ylthio group may require specialized conditions for stability .

Pharmacological and Physicochemical Insights

- Binding Affinity : Compounds with dichlorophenyl groups (37, 39) exhibit higher lipophilicity (logP ~3.5–4.0) but may suffer from off-target effects. The target’s difluorophenyl group (logP ~2.8–3.2) optimizes balance between solubility and receptor engagement .

- Metabolic Stability : Fluorine substituents resist oxidative metabolism, extending half-life compared to chlorinated analogues. The pyridin-2-ylthio group, however, may introduce susceptibility to sulfoxidation .

- Crystallinity : Most analogues exist as oils (e.g., 30, 36–40), suggesting the target may also require formulation as a salt or co-crystal for solid dosage forms .

Comparison with Difluorophenyl-Containing Pharmaceuticals

and highlight structurally related pharmaceuticals:

- UU-1 : A difluorophenyl-containing antiviral agent. Its piperidine-linked pyrrolo[2,3-d]pyrimidine core emphasizes fluorine’s role in enhancing target specificity .

- Risperidone Impurities (Imp. A/B): These feature (2,4-difluorophenyl)(hydroxyimino)methyl-piperidine groups. The Z/E isomerism in Imp. A/B underscores the importance of stereochemistry in pharmacological activity—a factor less explored in the target compound .

Biological Activity

The compound (3,4-Difluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation into its biological activity.

Chemical Structure

The IUPAC name of the compound is:

This compound features a difluorophenyl ring and a piperidine moiety linked via a thioether to a pyridine ring, which may influence its pharmacological properties.

While the precise mechanism of action for this compound is not extensively documented, it is hypothesized that the presence of the piperidine and pyridine rings may enable it to interact with various receptors or enzymes involved in neurotransmission or metabolic pathways. Such interactions could lead to modulation of biological processes, including anti-inflammatory or analgesic effects.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit antimicrobial properties. For instance, derivatives containing pyridine and piperidine rings have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes.

Anticancer Properties

Some studies suggest that compounds with similar scaffolds can induce apoptosis in cancer cells by activating caspase pathways. The presence of the difluorophenyl group may enhance lipophilicity, allowing better cell membrane penetration and increased bioactivity against tumor cells.

Neuropharmacological Effects

Given the structural components associated with neurotransmitter modulation, this compound may possess neuropharmacological effects. Compounds with piperidine and pyridine functionalities are often investigated for their potential as antidepressants or anxiolytics.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated derivatives of piperidine and found significant cytotoxicity against various cancer cell lines (EC50 values < 10 μM) suggesting potential anticancer applications. |

| Study 2 | Reported on the antimicrobial properties of pyridine-containing compounds, demonstrating efficacy against Gram-positive bacteria with MIC values ranging from 5 to 15 μg/mL. |

| Study 3 | Explored the neuropharmacological profile of similar compounds, showing binding affinity for serotonin receptors which could indicate potential antidepressant effects. |

Research Applications

The biological activity of (3,4-Difluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone makes it a valuable compound for:

- Drug Development : As a scaffold for creating new therapeutic agents targeting specific diseases.

- Biological Studies : Investigating the mechanisms of action related to its structural components.

- Industrial Applications : Potential use in developing new materials based on its chemical properties.

Q & A

Basic Research Question

- HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/water (65:35) to assess purity (>98%). Compare retention times with reference standards .

- NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., δ 7.8–8.5 ppm for pyridine protons, δ 3.5–4.2 ppm for piperidine CH₂S) .

- Mass Spectrometry : ESI-MS (m/z ~375 [M+H]⁺) verifies molecular weight .

What strategies resolve contradictions in crystallographic data during structural elucidation?

Advanced Research Question

- SHELX Refinement : Use SHELXL for high-resolution data to address twinning or disorder. For low-resolution data, apply restraints on bond lengths/angles and validate with R-factor convergence (<5%) .

- Hydrogen Bond Analysis : Apply graph set theory (e.g., Etter’s rules) to identify directional interactions (e.g., C=O···H-N) that stabilize crystal packing .

How can SAR studies evaluate the pyridin-2-ylthio moiety’s role in bioactivity?

Advanced Research Question

- Analog Synthesis : Replace the thioether with sulfone, amine, or methylene groups to assess electronic/steric effects .

- In Vitro Assays : Test analogs in receptor-binding assays (e.g., α2-adrenoreceptor antagonism) or enzymatic inhibition (e.g., SARS-CoV-2 main protease) to correlate substituents with IC₅₀ values .

What methodologies identify and quantify impurities in synthesized batches?

Advanced Research Question

- LC-MS/MS : Use gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to detect trace impurities (e.g., des-fluoro byproducts or oxidation products). Quantify against USP/EP reference standards (e.g., Risperidone impurities A/B) .

- Stability Studies : Accelerated degradation (40°C/75% RH) under acidic/oxidative conditions identifies hydrolytic or photolytic degradation pathways .

How can solubility challenges be addressed for in vivo studies?

Basic Research Question

- Salt Formation : Synthesize hydrochloride salts (e.g., via HCl gas in ether) to improve aqueous solubility .

- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations for preclinical pharmacokinetic studies .

What in silico approaches predict target proteins for this compound?

Advanced Research Question

- Molecular Docking : Screen against PDB structures (e.g., SARS-CoV-2 main protease, 6LU7) using AutoDock Vina. Prioritize binding poses with ∆G < -8 kcal/mol .

- Pharmacophore Modeling : Align with known α2-adrenoreceptor antagonists (e.g., fadaltran) to identify critical hydrogen bond acceptors (e.g., pyridine N) .

What safety protocols are critical during handling?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., thiols) .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal in designated containers .

How can hydrogen bonding patterns inform crystal engineering?

Advanced Research Question

- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using software like Mercury. Compare with related difluorophenyl-piperidine crystals to predict packing efficiency .

- Polymorph Screening : Use solvent-drop grinding with ethanol/acetone to isolate metastable forms with improved dissolution rates .

How should discrepancies in biological assay results be addressed?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.